molecular formula C14H14ClNOS2 B4702859 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4702859
M. Wt: 311.9 g/mol
InChI Key: FDQRIQSXNTVGCK-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, also known as CB-1, is a synthetic compound with a thiazolidinone core structure. It has been extensively studied for its potential applications in various scientific research fields.

Mechanism of Action

5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities through multiple mechanisms of action. It has been reported to act as a potent inhibitor of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the inflammatory response. 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one also inhibits the activity of acetylcholinesterase (AChE), which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the level of acetylcholine in the brain, which has been shown to improve cognitive function.
Biochemical and Physiological Effects:
5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce oxidative stress, which is a major contributor to the development of various diseases. 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth and proliferation of cancer cells, which makes it a potential candidate for cancer therapy. Additionally, 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to improve cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound, which means that its purity and quality can be easily controlled. It is also stable and can be stored for long periods of time. However, 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has some limitations. Its solubility in water is low, which makes it difficult to use in aqueous solutions. It also has a high melting point, which makes it difficult to dissolve in some organic solvents.

Future Directions

There are several future directions for the research of 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one. One potential application is in the development of novel drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another potential direction is the development of new synthetic methods for the production of 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one and its analogs. Additionally, the mechanism of action of 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one needs to be further elucidated to fully understand its biological activities. Finally, the potential side effects of 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one need to be fully explored to ensure its safety for human use.
Conclusion:
In conclusion, 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound with a thiazolidinone core structure that has been extensively studied for its potential applications in various scientific research fields. Its potent antioxidant, anti-inflammatory, and anticancer activities make it a potential candidate for the development of novel drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been widely used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of key enzymes involved in the progression of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS2/c1-9(2)8-16-13(17)12(19-14(16)18)7-10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQRIQSXNTVGCK-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

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